11-methyl-12-(2-methylprop-2-en-1-yl)-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile
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Overview
Description
11-methyl-12-(2-methylprop-2-en-1-yl)-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound with a unique structure This compound is characterized by its tricyclic framework, which includes a diazatricyclic core and various functional groups such as a pyrrolidine ring, a nitrile group, and multiple double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-12-(2-methylprop-2-en-1-yl)-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Diazatricyclic Core: This step involves the construction of the tricyclic framework, which can be achieved through cyclization reactions. Common reagents used in this step include cyclizing agents and catalysts.
Introduction of Functional Groups: The nitrile group, pyrrolidine ring, and other functional groups are introduced through various substitution and addition reactions. Reagents such as nitriles, amines, and alkenes are commonly used.
Final Assembly: The final step involves the coupling of different intermediates to form the complete molecule. This step may require specific reaction conditions such as controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations for industrial production include:
Optimization of Reaction Conditions: Ensuring that the reactions are efficient and yield high purity products.
Safety and Environmental Concerns: Managing the use of hazardous reagents and by-products.
Cost-Effectiveness: Reducing the cost of raw materials and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
11-methyl-12-(2-methylprop-2-en-1-yl)-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting nitriles to amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
11-methyl-12-(2-methylprop-2-en-1-yl)-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-methyl-12-(2-methylprop-2-en-1-yl)-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
11-methyl-12-(2-methylprop-2-en-1-yl)-13-(pyrrolidin-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile: Similar in structure but may have different functional groups or substitutions.
Other Diazatricyclic Compounds: Compounds with similar tricyclic frameworks but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
3-methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-14(2)12-16-15(3)17(13-22)20-23-18-8-4-5-9-19(18)25(20)21(16)24-10-6-7-11-24/h4-5,8-9H,1,6-7,10-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHUGESDGCPPMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC(=C)C)N4CCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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